molecular formula C18H13ClO5 B1216198 2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid CAS No. 112953-47-6

2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid

Cat. No.: B1216198
CAS No.: 112953-47-6
M. Wt: 344.7 g/mol
InChI Key: POJPNUILSOANLV-UHFFFAOYSA-N
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Description

2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H13ClO5 and its molecular weight is 344.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

112953-47-6

Molecular Formula

C18H13ClO5

Molecular Weight

344.7 g/mol

IUPAC Name

2-[5-chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid

InChI

InChI=1S/C18H13ClO5/c1-10-4-2-3-5-12(10)13-8-24-15-7-11(23-9-16(20)21)6-14(19)17(15)18(13)22/h2-8H,9H2,1H3,(H,20,21)

InChI Key

POJPNUILSOANLV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)OCC(=O)O)Cl

Canonical SMILES

CC1=CC=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)OCC(=O)O)Cl

112953-47-6

Synonyms

((5-chloro-3-(2-methylphenol)-4-oxo-4H-1-benzopyran-7-yl)oxy)acetic acid
DR 3438
DR-3438

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 1.2 l of ethanol was suspended 132 g of ethyl {[5-chloro-3-(2-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetate, and 0.53 l of a 1N sodium hydroxide aqueous solution was slowly added dropwise to the suspension at room temperature, followed by stirring at room temperature for 3 hours. The insoluble material was removed by filtration, and the filtrate was acidified with hydrochloric acid while ice-cooling and stirring. The stirring was continued at room temperature overnight. The precipitated crystals were collected by filtration, washed with water, and dried to obtain 105 g of the entitled compound having a melting point of 191° to 192° C.
Name
ethyl {[5-chloro-3-(2-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetate
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Three

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